(2,4,6-13C3)1,3,5-triazinane-2,4,6-trione

Catalog No.
S904992
CAS No.
201996-37-4
M.F
C3H3N3O3
M. Wt
132.052
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,4,6-13C3)1,3,5-triazinane-2,4,6-trione

CAS Number

201996-37-4

Product Name

(2,4,6-13C3)1,3,5-triazinane-2,4,6-trione

IUPAC Name

(2,4,6-13C3)1,3,5-triazinane-2,4,6-trione

Molecular Formula

C3H3N3O3

Molecular Weight

132.052

InChI

InChI=1S/C3H3N3O3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9)/i1+1,2+1,3+1

InChI Key

ZFSLODLOARCGLH-VMIGTVKRSA-N

SMILES

C1(=O)NC(=O)NC(=O)N1

Synonyms

1,3,5-Triazine-2,4,6-triol-13C3; 1,3,5-Triazine-2,4,6-trione-13C3; 2,4,6-Trihydroxy-1,3,5-triazine-13C3; 2,4,6-Trihydroxy-s-triazine-13C3; NSC 6284-13C3; Pseudocyanuric Acid-13C3; Tricyanic Acid-13C3;

Cyanuric acid-13C3, also known as tricyano-13C3, is a powerful isotope-labeled variant of cyanuric acid (). This stable isotope finds remarkable applications in various scientific research fields, particularly those delving into the intricacies of biochemistry and physiology.

Unveiling Metabolic Pathways

One of the most significant contributions of Cyanuric acid-13C3 lies in its ability to elucidate metabolic pathways. Scientists utilize this compound to trace the fate of molecules and drugs within an organism. By incorporating the 13C isotope into the cyanuric acid structure, researchers can monitor its movement through metabolic processes. The 13C label acts as a unique marker, allowing researchers to distinguish the labeled cyanuric acid from its naturally occurring counterpart using techniques like mass spectrometry . This approach sheds light on how the body breaks down and utilizes various substances, providing valuable insights into drug metabolism and nutritional science.

Origin

Significance

The ¹³C isotope offers several advantages in scientific research. It is a good NMR (Nuclear Magnetic Resonance) probe, allowing researchers to study the structure and dynamics of cyanuric acid in various environments [, ]. Additionally, ¹³C labeling can be used to trace the fate of cyanuric acid in environmental or biological systems [].


Molecular Structure Analysis

Cyanuric acid-13C3 shares the same structure as cyanuric acid (C₃H₃N₃O₃) with all three carbon atoms replaced by the heavier isotope ¹³C. This cyclic molecule consists of a triazine ring with three alternating nitrogen atoms and three carbonyl groups (C=O) attached to each carbon.

The presence of ¹³C atoms alters the electronic environment within the molecule slightly compared to unlabeled cyanuric acid. This subtle change can be detected using NMR spectroscopy, a technique that exploits the magnetic properties of atomic nuclei [].


Chemical Reactions Analysis

Synthesis

As mentioned earlier, cyanuric acid-13C3 can be synthesized from various methods. One common approach involves heating unlabeled cyanuric acid with ¹³CO₂ in the presence of a catalyst [].

Decomposition

Cyanuric acid is known to decompose at high temperatures (>250 °C) into ammonia, carbon dioxide, and cyanic acid. It is expected that cyanuric acid-13C3 would undergo similar decomposition, releasing ¹³CO₂ in the process.

Other Reactions


Physical And Chemical Properties Analysis

Due to the minimal change in mass with ¹³C substitution, the physical properties of cyanuric acid-13C3 are expected to be very similar to unlabeled cyanuric acid. Here's some available data for unlabeled cyanuric acid []:

  • Melting point: 350 °C
  • Boiling point: Decomposes above 250 °C
  • Solubility: Slightly soluble in water (7 g/L at 25 °C)
  • Stability: Stable under normal storage conditions

XLogP3

-1.2

Wikipedia

(~13~C_3_)-1,3,5-Triazinane-2,4,6-trione

Dates

Modify: 2023-08-15

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